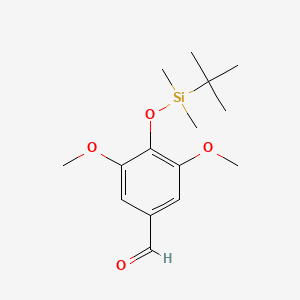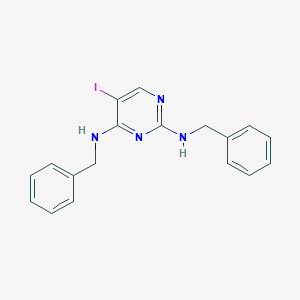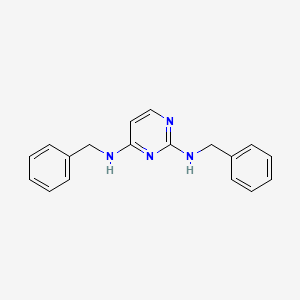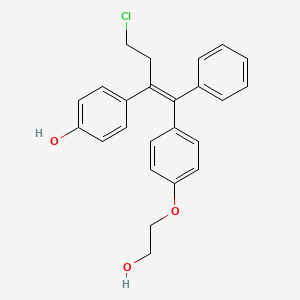
4-Cyclopropylphenylboronic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropylboronic acids and their derivatives involves various strategies, including cyclopropylation reactions and boronic acid functionalization. For example, the enantioselective addition of cyclopropylboronic acids to electron-deficient alkenes is facilitated by rhodium/chiral diene complexes, yielding high yields of 1,4-addition products with significant enantioselectivity (Ryosuke Takechi & T. Nishimura, 2015). Similarly, the synthesis of enantiomerically pure cyclopropanes from cyclopropylboronic acids leverages palladium(II) acetate catalyzed decomposition of diazomethane, optimized to yield high diastereomeric ratios and enantiomeric purity (Joachim E. A. Luithle & J. Pietruszka, 1999).
Molecular Structure Analysis
Molecular complexes of cyclopropylboronic acids exhibit specific conformational and structural characteristics. X-ray diffraction studies have elucidated these features, showing intermolecular interactions and geometrical features critical for their stability and reactivity. For example, hydrated molecular complexes of similar boronic acids reveal the importance of water in structure stabilization, demonstrating the syn–anti conformation of the -B(OH)2 moiety (Mayura TalwelkarShimpi et al., 2017).
Chemical Reactions and Properties
Cyclopropylboronic acids participate in various chemical reactions, including coupling reactions and cycloadditions, demonstrating their versatility in organic synthesis. The catalytic trifluoromethylation of aryl- and vinylboronic acids, for instance, proceeds efficiently under mild conditions, highlighting the reactivity of these compounds (S. Arimori & N. Shibata, 2015).
Wirkmechanismus
Target of Action
4-Cyclopropylphenylboronic Acid-d4 is an intermediate used to prepare substituted indoles as PPAR-γ binding agents . It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase . These targets play crucial roles in metabolic processes and bone resorption treatment respectively .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the metabolic pathways involved in the action of PPAR-γ and farnesyl pyrophosphate synthase . These pathways have downstream effects on metabolic processes and bone resorption . The compound’s involvement in Suzuki–Miyaura coupling also suggests its influence on carbon–carbon bond formation .
Pharmacokinetics
The compound’s success in suzuki–miyaura coupling suggests it has favorable properties, including stability and a relatively mild reaction condition . These properties could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Cyclopropylphenylboronic Acid-d4’s action are primarily related to its role as an intermediate in the synthesis of other compounds . As a PPAR-γ binding agent, it may influence metabolic processes . As an inhibitor of farnesyl pyrophosphate synthase, it may affect bone resorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylphenylboronic Acid-d4. For instance, the compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . Its stability under various conditions contributes to its effectiveness in these applications .
Safety and Hazards
The safety data sheet for a similar compound, Cyclopropylboronic acid, indicates that it may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and wear protective gloves/clothing/eye protection/face protection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclopropylphenylboronic Acid-d4 involves the conversion of commercially available starting materials to the desired product using a series of chemical reactions.", "Starting Materials": ["4-Cyclopropylphenylboronic Acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)"], "Reaction": ["Step 1: Dissolve 4-Cyclopropylphenylboronic Acid in D2O", "Step 2: Add NaOH to the solution and stir for 30 minutes", "Step 3: Bubble D2 gas through the solution for several hours to replace the hydrogen atoms with deuterium atoms", "Step 4: Acidify the solution with hydrochloric acid to obtain 4-Cyclopropylphenylboronic Acid-d4 as a white solid"] } | |
CAS-Nummer |
1802889-44-6 |
Molekularformel |
C₉H₇D₄BO₂ |
Molekulargewicht |
166.02 |
Synonyme |
B-(4-Cyclopropylphenyl)-boronic Acid-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







